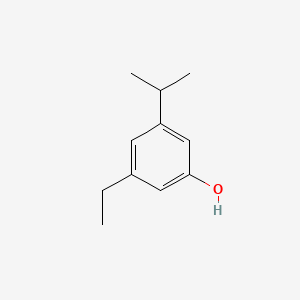
3-Ethyl-5-(1-methylethyl)-phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phenol, 3-ethyl-5-(1-methylethyl)-(9ci) is an organic compound belonging to the phenol family It is characterized by the presence of a hydroxyl group (-OH) attached to an aromatic hydrocarbon ring, with ethyl and isopropyl groups as substituents
准备方法
Synthetic Routes and Reaction Conditions: Phenol, 3-ethyl-5-(1-methylethyl)-(9ci) can be synthesized through several methods. One common approach involves the alkylation of phenol using ethyl and isopropyl halides in the presence of a strong base such as sodium hydroxide. The reaction typically occurs under reflux conditions to ensure complete substitution.
Industrial Production Methods: In industrial settings, the production of this compound may involve catalytic processes. For instance, the Friedel-Crafts alkylation reaction using aluminum chloride as a catalyst can be employed to introduce the ethyl and isopropyl groups onto the phenol ring. This method is favored for its efficiency and scalability.
化学反应分析
Types of Reactions: Phenol, 3-ethyl-5-(1-methylethyl)-(9ci) undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The aromatic ring can be hydrogenated under high pressure and temperature.
Substitution: Electrophilic aromatic substitution reactions can occur, where the hydrogen atoms on the aromatic ring are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromic acid can be used as oxidizing agents.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Substitution: Halogens, nitrating agents, or sulfonating agents can be used under acidic conditions.
Major Products Formed:
Oxidation: Quinones and related compounds.
Reduction: Cyclohexanol derivatives.
Substitution: Halogenated, nitrated, or sulfonated phenol derivatives.
科学研究应用
Phenol, 3-ethyl-5-(1-methylethyl)-(9ci) has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial properties.
Medicine: Investigated for its role in the development of pharmaceuticals.
Industry: Utilized in the production of resins, plastics, and other polymeric materials.
作用机制
The mechanism of action of Phenol, 3-ethyl-5-(1-methylethyl)-(9ci) involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, affecting their structure and function. Additionally, the aromatic ring can participate in π-π interactions, influencing the compound’s binding affinity to specific receptors or enzymes.
相似化合物的比较
Phenol, 3-ethyl-5-(1-methylethyl)-(9ci) can be compared to other phenolic compounds such as:
Phenol: The simplest member of the phenol family, lacking additional substituents.
Cresols: Phenolic compounds with a single methyl group.
Xylenols: Phenolic compounds with two methyl groups.
Uniqueness: The presence of both ethyl and isopropyl groups in Phenol, 3-ethyl-5-(1-methylethyl)-(9ci) imparts unique chemical properties, such as increased hydrophobicity and steric hindrance, which can influence its reactivity and interactions with other molecules.
属性
分子式 |
C11H16O |
|---|---|
分子量 |
164.24 g/mol |
IUPAC 名称 |
3-ethyl-5-propan-2-ylphenol |
InChI |
InChI=1S/C11H16O/c1-4-9-5-10(8(2)3)7-11(12)6-9/h5-8,12H,4H2,1-3H3 |
InChI 键 |
ODIDHZTUNRNUMX-UHFFFAOYSA-N |
规范 SMILES |
CCC1=CC(=CC(=C1)O)C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



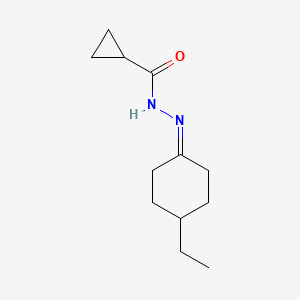
![p-tert-Octylcalix[5]arene](/img/structure/B13825978.png)
![potassium;[(2R,3S,4S)-3,4,5-trihydroxy-5-(hydroxymethyl)oxolan-2-yl]methyl hydrogen phosphate](/img/structure/B13825986.png)
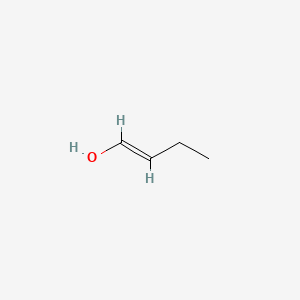
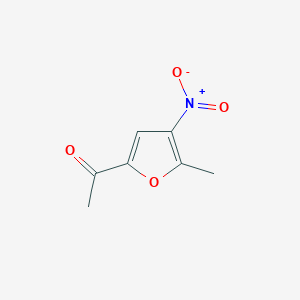
![2-Methyl-3-propyl-6,7-dihydro-5H-cyclopenta[B]pyrazine](/img/structure/B13826004.png)




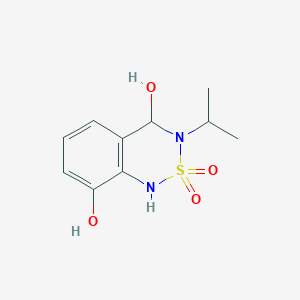
![(1S,2R)-2-[methyl(trideuteriomethyl)amino]-1-phenylpropan-1-ol;hydrochloride](/img/structure/B13826035.png)
![Azane;4-[4-[[4-(4-sulfoanilino)phenyl]-[4-(4-sulfophenyl)iminocyclohexa-2,5-dien-1-ylidene]methyl]anilino]benzenesulfonic acid](/img/structure/B13826037.png)
